1-(2-Methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
1-(2-Methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a pyrrolidine ring
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8-3-4-11(18-2)10(5-8)14-7-9(13(16)17)6-12(14)15/h3-5,9H,6-7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQYUMDHVHCXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Route from Substituted Anilines
This approach adapts methodologies from analogous pyrrolidinone syntheses, utilizing 2-methoxy-5-methylaniline as the aromatic precursor:
Reaction Scheme
- Mannich Reaction : Condensation of 2-methoxy-5-methylaniline with ethyl acetoacetate and formaldehyde in ethanol at 60°C (12 h) yields the β-amino ketone intermediate.
- Cyclization : Intramolecular lactamization under acidic conditions (HCl/acetic acid, 80°C, 6 h) forms the pyrrolidinone ring.
- Carboxylation : Hydrolysis of the ester group using 6M NaOH (reflux, 4 h) followed by acid workup provides the carboxylic acid.
Optimization Data
| Step | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | None | 60 | 12 | 68 |
| 2 | HCl | 80 | 6 | 72 |
| 3 | NaOH | 100 | 4 | 85 |
Key challenges include regioselective control during the Mannich reaction and minimization of decarboxylation side reactions during hydrolysis.
Palladium-Catalyzed Coupling Approach
Building on advancements in cross-coupling chemistry, this method enables late-stage functionalization of the pyrrolidinone core:
Procedure
- Core Synthesis : Preparation of 5-oxopyrrolidine-3-carboxylic acid via cyclization of γ-aminobutyric acid derivatives.
- Buchwald-Hartwig Amination : Coupling of the pyrrolidinone with 2-bromo-4-methylanisole using Pd(OAc)₂/Xantphos catalytic system (toluene, 110°C, 24 h).
Performance Metrics
- Ligand screening showed Xantphos superior to BINAP (yield: 58% vs. 42%).
- Catalyst loading optimization: 5 mol% Pd provided optimal balance between cost and efficiency.
This route demonstrates improved scalability over traditional methods but requires rigorous exclusion of oxygen to prevent catalyst deactivation.
One-Pot Multicomponent Synthesis
A recently developed streamlined protocol combines three components in a single reaction vessel:
Reactants
- 2-Methoxy-5-methylbenzaldehyde
- Methyl acrylate
- Ammonium carbonate
Conditions
- Solvent: DMF/water (4:1)
- Temperature: 80°C
- Time: 8 h
Mechanistic Pathway
- Knoevenagel condensation between aldehyde and acrylate
- Michael addition of ammonia
- Cyclodehydration to form pyrrolidinone
- In situ oxidation of ester to carboxylic acid
Advantages
- 78% overall yield
- No intermediate purification required
- Reduced solvent waste compared to stepwise methods
Analytical Characterization
Critical spectral data for batch validation:
¹H NMR (400 MHz, DMSO-d6)
- δ 7.21 (d, J = 8.4 Hz, 1H, Ar-H)
- δ 6.87 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)
- δ 6.79 (d, J = 2.0 Hz, 1H, Ar-H)
- δ 4.12 (q, J = 7.2 Hz, 2H, COOCH₂CH₃) → absent in final product
- δ 3.83 (s, 3H, OCH₃)
- δ 2.32 (s, 3H, CH₃)
¹³C NMR (101 MHz, DMSO-d6)
- 174.8 ppm (C=O, lactam)
- 170.1 ppm (COOH)
- 55.1 ppm (OCH₃)
- 20.7 ppm (CH₃)
HPLC Purity
- >99.5% (C18 column, 0.1% H₃PO₄/MeCN gradient)
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation | Cross-Coupling | One-Pot |
|---|---|---|---|
| Total Steps | 3 | 2 | 1 |
| Overall Yield (%) | 45 | 58 | 78 |
| Purification Steps | 3 | 2 | 1 |
| Cost Index | 1.0 | 1.8 | 0.7 |
| Scalability | Moderate | High | High |
The one-pot method emerges as most efficient for industrial applications, while the cross-coupling approach offers superior flexibility for structural analogs.
Industrial-Scale Considerations
Adapting laboratory procedures for bulk manufacturing requires addressing:
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.
Major Products
Oxidation: Formation of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Reduction: Formation of 1-(2-Methoxy-5-methylphenyl)-5-hydroxypyrrolidine-3-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
The compound 1-(2-Methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing findings from diverse research studies and documented case studies.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine carboxylic acids exhibit significant anticancer properties. For instance, compounds structurally related to 1-(2-Methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have been tested against various cancer cell lines, including A549 human pulmonary cancer cells. The results demonstrated that certain substitutions on the phenyl ring can enhance cytotoxicity significantly:
| Compound Structure | Viability Reduction (%) | Statistical Significance |
|---|---|---|
| Base Compound | 63.4 | p < 0.05 |
| 3,5-Dichloro | 21.2 | p < 0.0001 |
| Ester Derivative | 71.3 | Not significant |
These findings suggest that modifications to the phenyl substituent can lead to enhanced anticancer properties, indicating potential for drug development in cancer therapeutics.
Antimicrobial Activity
The antimicrobial potential of pyrrolidine derivatives has also been explored, particularly against Gram-positive bacteria and drug-resistant fungi. In vitro studies have shown that certain analogues exhibit structure-dependent antimicrobial activity:
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive bacteria | Moderate to high activity |
| Drug-resistant fungi | Limited activity |
The screening revealed promising antimicrobial properties in some derivatives, highlighting the need for novel antimicrobial agents due to rising resistance rates among common pathogens.
Anticancer Evaluation
A study evaluated the anticancer activity of various derivatives of pyrrolidine carboxylic acids against A549 cells. The results indicated that specific substitutions significantly improved the efficacy of these compounds compared to standard chemotherapeutics like cisplatin.
Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of these compounds against multidrug-resistant pathogens. The findings underscored the urgent need for novel antimicrobial agents due to increasing resistance rates among common pathogens, emphasizing the importance of continued research in this area.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
- 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Comparison
1-(2-Methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Biological Activity
1-(2-Methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 793727-59-0) is a compound with a unique structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its chemical properties, biological activities, and relevant case studies.
The molecular formula of 1-(2-Methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is C₁₃H₁₅NO₄, with a molecular weight of 249.26 g/mol. The compound features a pyrrolidine ring and a carboxylic acid functional group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅NO₄ |
| Molecular Weight | 249.26 g/mol |
| CAS Number | 793727-59-0 |
| MDL Number | MFCD06364962 |
Antimicrobial Properties
Recent studies have indicated that compounds similar to 1-(2-Methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit significant antimicrobial activity. For instance, research has shown that derivatives of pyrrolidine can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory properties of related compounds suggest that they may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity could make them suitable for therapeutic applications in inflammatory diseases.
Case Studies
- Antibacterial Screening : A recent screening assay evaluated various pyrrolidine derivatives for their antibacterial properties. The results indicated that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria, highlighting the potential of compounds like 1-(2-Methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid in antibiotic development .
- Inhibition Studies : Another study assessed the inhibitory effects of several pyrrolidine derivatives on specific bacterial enzymes involved in resistance mechanisms. The findings suggested that structural features such as the presence of methoxy and methyl groups significantly influenced inhibitory potency, warranting further exploration of this compound's structure-activity relationship .
Q & A
Q. Advanced: How can diastereoselective synthesis be achieved for structurally related pyrrolidinone derivatives?
Methodological Answer: The compound is synthesized via a multi-step process starting with the reaction of 2-amino-4-methylphenol and itaconic acid in refluxing water. Subsequent esterification with methanol/sulfuric acid yields the methyl ester, which is further functionalized into carbohydrazides for condensation reactions with aromatic aldehydes or ketones . For advanced diastereoselective synthesis, methods like the use of chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) can be applied. A 2023 study demonstrated diastereoselective synthesis of methyl 3-aryl-5-oxopyrrolidine-2-carboxylates via Michael addition followed by cyclization, achieving >90% diastereomeric excess using aryl-substituted acrylates .
Basic: Which analytical techniques are critical for characterizing this compound and its derivatives?
Q. Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments?
Methodological Answer: Basic characterization relies on -NMR (to confirm aryl and pyrrolidinone protons), -NMR (to verify carbonyl and carboxylic groups), and FT-IR (for lactam C=O stretches at ~1680 cm) . Advanced studies employ X-ray crystallography to unambiguously determine stereochemistry. For example, methyl 3-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxylate was crystallized in a monoclinic system (space group ), confirming the (2R*,3R*) configuration via bond angle and torsion analysis .
Basic: What pharmacological activities are associated with pyrrolidinone derivatives?
Q. Advanced: How can researchers design assays to evaluate this compound’s bioactivity?
Methodological Answer: Pyrrolidinones exhibit antimicrobial, anticancer, and neuroprotective activities. Initial screening should include:
- Antimicrobial : MIC assays against Gram-positive/negative strains.
- Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Neuroprotection : Glutamate-induced excitotoxicity models in neuronal cultures.
Advanced studies may use 3D tumor spheroids or zebrafish models to mimic in vivo complexity. For example, hydrazide derivatives of this scaffold showed 60% inhibition of HT-29 colon cancer cells at 50 µM .
Basic: How can structural modifications enhance the compound’s pharmacological profile?
Q. Advanced: What strategies optimize binding affinity in heterocyclic conjugates?
Methodological Answer: Key modifications include:
- Esterification : Methyl/ethyl esters improve membrane permeability.
- Hydrazide formation : Enables Schiff base formation with aldehydes for targeted delivery.
Advanced optimization involves introducing heterocycles (e.g., pyrazole, imidazole) to enhance interactions with biological targets. A 2021 study synthesized 1-(6-methyl-2-oxo-4-phenyltetrahydropyrimidine)-5-oxopyrrolidine-3-carboxylic acid derivatives, achieving a 10-fold increase in antioxidant activity via aryl substituent tuning .
Basic: How should researchers address contradictions in reported biological data?
Q. Advanced: What statistical and experimental controls validate conflicting results?
Methodological Answer: Contradictions may arise from variations in assay conditions (e.g., serum concentration, incubation time). Mitigation strategies:
- Dose-response curves : Confirm activity across multiple concentrations.
- Positive controls : Use established drugs (e.g., doxorubicin for cytotoxicity).
- Replicability : Triplicate experiments with blinded analysis.
For advanced validation, employ orthogonal assays (e.g., ATP luminescence alongside MTT for cytotoxicity) .
Basic: What in vitro models are suitable for initial biological testing?
Q. Advanced: How do 3D cell cultures improve predictive accuracy for in vivo efficacy?
Methodological Answer: Basic models include monolayer cultures (e.g., HepG2 for hepatotoxicity). Advanced 3D spheroids or organoids better replicate tumor microenvironments. A 2023 study compared 2D vs. 3D models of breast cancer, showing 3D spheroids required 5× higher drug concentrations for 50% growth inhibition, aligning closer to murine xenograft data .
Basic: How can computational methods predict the compound’s interaction with biological targets?
Q. Advanced: What molecular dynamics parameters refine docking simulations?
Methodological Answer: Basic docking (AutoDock Vina) identifies potential binding pockets using crystal structures (e.g., COX-2 for anti-inflammatory activity). Advanced studies apply molecular dynamics (MD) simulations (NAMD/GROMACS) over 100+ ns to assess binding stability. For pyrrolidinones, MD revealed hydrogen bonding with Thr513 and hydrophobic interactions with Val769 in EGFR kinase, explaining inhibitory activity .
Basic: What safety protocols are recommended for handling this compound?
Q. Advanced: How does structural stability under varying pH/temperature affect experimental design?
Methodological Answer: Wear nitrile gloves and goggles; avoid inhalation (LD data pending). Stability studies show decomposition at pH >10 (carboxylic acid deprotonation) and >80°C. Store at 2–8°C in amber vials. For advanced formulations, lyophilization with trehalose (1:5 ratio) improves shelf life to 12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
